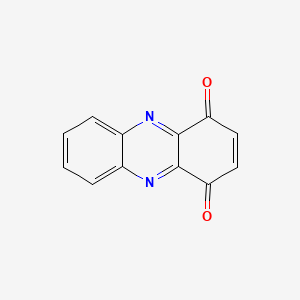
1,4-Phenazinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a derivative of phenazine and is characterized by its quinone structure. This compound is notable for its vibrant color and has been studied for its diverse range of biological and chemical properties .
Méthodes De Préparation
1,4-Phenazinedione can be synthesized through various methods. One common synthetic route involves the oxidative cyclization of 1,2-diaminobenzene with 1,4-naphthoquinone . Another method includes the condensation of 1,2-diaminobenzenes with 2-carbon units . Industrial production often employs these methods due to their efficiency and yield.
Analyse Des Réactions Chimiques
1,4-Phenazinedione undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly with amines and other nucleophiles.
Common reagents used in these reactions include potassium persulfate (K₂S₂O₈) for oxidation and sodium borohydride (NaBH₄) for reduction . The major products formed from these reactions are often quinone or hydroquinone derivatives, which have significant applications in various fields.
Applications De Recherche Scientifique
1,4-Phenazinedione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,4-Phenazinedione involves its ability to undergo redox reactions. It can act as an electron shuttle, transferring electrons between different molecules. This property is particularly useful in biological systems where it can disrupt cellular respiration in bacteria and cancer cells . The molecular targets include enzymes involved in the electron transport chain, leading to the production of reactive oxygen species that can damage cellular components .
Comparaison Avec Des Composés Similaires
1,4-Phenazinedione is similar to other phenazine derivatives such as pyocyanin and phenazine-1-carboxylic acid . it is unique due to its specific quinone structure, which imparts distinct redox properties. Other similar compounds include:
Pyocyanin: Known for its blue pigment and antimicrobial properties.
Phenazine-1-carboxylic acid: Notable for its antifungal activity.
These compounds share a common phenazine core but differ in their functional groups, leading to varied biological activities and applications.
Propriétés
Numéro CAS |
25882-51-3 |
|---|---|
Formule moléculaire |
C12H6N2O2 |
Poids moléculaire |
210.19 g/mol |
Nom IUPAC |
phenazine-1,4-dione |
InChI |
InChI=1S/C12H6N2O2/c15-9-5-6-10(16)12-11(9)13-7-3-1-2-4-8(7)14-12/h1-6H |
Clé InChI |
VTDZHIDOWNMJFC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C3C(=O)C=CC(=O)C3=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















